N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide
Description
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Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)8-20-18(24)19(25)21-17-14-9-28(26,27)10-15(14)22-23(17)16-6-5-12(3)7-13(16)4/h5-7,11H,8-10H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQLYOUJNPXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Cyclization
The thieno[3,4-c]pyrazol core is constructed through a decarboxylative coupling strategy. Potassium 2-aminothiophene-3-carboxylate reacts with 2-haloarylaldehydes under palladium catalysis to form the fused heterocycle. For sulfur oxidation to the sulfone (5,5-dioxo) group, hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid is employed post-cyclization.
Key Conditions :
Ethanediamide Side Chain Formation
The ethanediamide moiety is introduced via sequential amidation. Oxalyl chloride reacts with the primary amine on the pyrazol core, followed by N-alkylation with 2-methylpropylamine.
Reaction Profile :
- Step 1 : Oxalyl chloride (1.2 equiv), DCM, 0°C → room temperature, 2 hours
- Step 2 : 2-Methylpropylamine (1.5 equiv), triethylamine (2 equiv), 12 hours
- Overall Yield : 63–78%
Catalytic Systems and Reaction Optimization
Palladium-Based Catalysis
Pd(OAc)₂ proves critical for cyclization and coupling steps. Bimetallic Pd-Cu systems enhance yields in halogen-rich environments by mitigating dehalogenation side reactions.
Comparative Performance :
| Catalyst System | Reaction Step | Yield Improvement |
|---|---|---|
| Pd(OAc)₂/CuI | Cyclization | +22% vs. Pd alone |
| Pd(PPh₃)₄ | Suzuki Coupling | 72% max yield |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) stabilize intermediates during cyclization, while toluene/ethanol mixtures facilitate Suzuki coupling. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition beyond 110°C.
Structural Confirmation and Purity Control
Spectroscopic Validation
- ¹H NMR : Distinct signals for 2,4-dimethylphenyl (δ 2.3 ppm, singlet) and sulfone (δ 3.8 ppm, quartet).
- HRMS : Molecular ion peak at m/z 487.2 (C₂₃H₂₇N₃O₄S⁺).
Chromatographic Purification
- HPLC : >98% purity using C18 column, acetonitrile/water (70:30), 1 mL/min.
- Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 214–216°C).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 40% through improved heat transfer. Pd-coated channels minimize catalyst leaching.
Waste Reduction Strategies
- Solvent Recovery : DCM and ethanol recycled via distillation (90% efficiency).
- Catalyst Reuse : Pd residues recovered via ion-exchange resins (3–5 cycles).
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